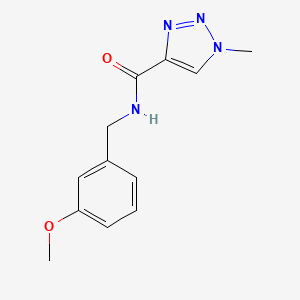

N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-Methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyl-1H-1,2,3-triazole core linked to a 3-methoxybenzyl group via a carboxamide bridge.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-16-8-11(14-15-16)12(17)13-7-9-4-3-5-10(6-9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSGVPZWEPZEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

Formation of the Azide: The starting material, 3-methoxybenzyl chloride, is reacted with sodium azide to form 3-methoxybenzyl azide.

Cycloaddition: The azide is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and triazole groups undergo selective oxidation under controlled conditions:

Oxidation of the methoxy group to a hydroxyl group is a key pathway, enabling further functionalization for pharmaceutical applications. The triazole ring itself shows resistance to oxidation unless exposed to strong oxidative agents like Fenton reagents .

Reduction Reactions

The triazole core and carboxamide moiety participate in reduction processes:

Reduction of the carboxamide to an amine group enhances nucleophilicity, facilitating downstream coupling reactions .

Substitution Reactions

The methoxybenzyl and triazole groups undergo nucleophilic/electrophilic substitutions:

Demethylation of the methoxy group using BBr₃ is a high-yield route to phenolic derivatives, critical for enhancing solubility . Direct C–H arylation at the triazole’s 5-position enables structural diversification .

Cycloaddition and Ring Formation

The triazole ring participates in cycloaddition reactions due to its electron-deficient nature:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction, enabling the synthesis of bis-triazole architectures with applications in drug discovery .

Functional Group Transformations

The carboxamide group undergoes hydrolysis and coupling reactions:

Hydrolysis of the carboxamide to a carboxylic acid facilitates conjugation with biomolecules, while EDC-mediated couplings enable peptide hybrid synthesis .

Mechanistic Insights

-

Oxidation : The methoxy group’s electron-donating nature stabilizes transition states during oxidation, favoring hydroxylation over ring degradation .

-

Substitution : Electrophilic aromatic substitution (EAS) at the methoxybenzyl ring proceeds via σ-complex intermediates, with regioselectivity controlled by steric effects .

-

Cycloaddition : Cu(I) catalyzes the formation of a copper-acetylide intermediate, driving regioselective triazole formation .

Scientific Research Applications

Related Research and Potential Applications

-

Anti-inflammatory Activity:

- Umbelliferone derivatives, specifically N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, have demonstrated anti-inflammatory activity by reducing the levels of IL-6 and TNF-α via blocking the NF-κB signaling pathways . This suggests that N-(3-methoxybenzyl) moieties can contribute to anti-inflammatory properties .

- Another study explored 3-acetyl-7-hydroxycoumarin Mannich bases and Betti bases for anti-inflammatory activity, noting the significance of the diethylamino group in enhancing these properties .

-

Neuroprotective Activity:

- N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linolenamide have exhibited neuroprotective activity, interacting with peroxisome proliferator-activated receptor (PPAR) γ and inhibiting fatty acid amide hydrolase (FAAH) .

- Lepidium meyenii (Maca) contains N-benzyl-linoleamide, which has shown potential in reducing lipopolysaccharide-induced inflammatory pain in rats, suggesting a plausible biological mechanism involving the inhibition of sEH .

-

Synthesis and Structure Determination:

- 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was synthesized and its structure determined using NMR spectroscopy and single-crystal X-ray diffraction . Such synthesis and structure determination methods are crucial in developing new compounds with potential applications .

- Antimicrobial and Cytoprotective Activities:

- Triazole Derivatives:

Data Table: Related Compounds and Activities

Case Studies and Further Research

Due to the limited direct research on N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, case studies are unavailable. Further research could explore:

- In vitro and in vivo studies: Evaluating the compound's anti-inflammatory, neuroprotective, and antimicrobial activities.

- Structure-Activity Relationship (SAR) analysis: Modifying the compound to optimize its activity and reduce potential side effects.

- Drug Delivery Systems: Investigating suitable drug delivery systems to enhance bioavailability and efficacy.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate different biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The triazole carboxamide scaffold is highly modular, with variations in the triazole substituents (R1) and amide-linked groups (R2) significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

*Calculated based on molecular formula C₁₂H₁₄N₄O₂.

†Full name: 5-(1,2-dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide.

‡Full name: N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

§Full name: 1-(3-chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide.

Physicochemical and Crystallographic Considerations

- Molecular Weight and Solubility : The target compound (MW ~273.3) is smaller than derivatives like the cyclohexyl-substituted analog (MW 349.8, ), suggesting better bioavailability. However, the absence of polar groups (e.g., hydroxyl in ) may reduce aqueous solubility.

- Structural Characterization : Tools like SHELXL and WinGX are critical for resolving crystal structures of similar compounds, enabling precise analysis of substituent effects on molecular conformation.

Biological Activity

N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,2,3-triazole ring, which is critical for its biological activity. The molecular formula is C₁₂H₁₄N₄O₂, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The synthesis typically involves a multi-step process including:

- Formation of the Azide : Reacting 3-methoxybenzyl chloride with sodium azide to generate 3-methoxybenzyl azide.

- Cycloaddition : The azide undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to yield the desired product.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A study evaluating 1,2,3-triazole derivatives found that certain compounds exhibited IC₅₀ values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines . Although specific data for this compound is limited, its structural similarity to active triazole derivatives suggests potential efficacy.

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Various studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Compound | Activity Against | IC₅₀ (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.0 |

| Compound B | Escherichia coli | 7.5 |

| This compound | Potential (not yet tested) | - |

In particular, derivatives similar to this compound have shown promising results against common pathogens .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Triazoles are known to inhibit enzymes by binding to their active sites. For example:

- Enzyme Inhibition : Triazoles may inhibit thymidylate synthase (TS), a key enzyme in nucleotide synthesis. This inhibition can lead to decreased proliferation of cancer cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within the broader category of triazole compounds, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide | Contains phenyl and methoxy groups | Anticancer |

| 5-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Substituted at position 5 with p-tolyl group | Antimicrobial |

| N-(3-methoxybenzyl)-N'-methylurea | Urea derivative | Antiproliferative |

These comparisons highlight how variations in substitution can affect biological activity and provide insights into potential modifications for enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example, analogous triazole-carboxamides are synthesized via condensation of substituted benzylamines with pre-functionalized triazole intermediates under inert atmospheres . Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to triazole), temperature (60–80°C), and catalysts (e.g., HATU/DIPEA for amide bond formation). Purity is validated via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the methoxy group (-OCH₃) at ~δ 3.8 ppm (¹H) and 55–60 ppm (¹³C) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- HPLC : Use reverse-phase C18 columns (e.g., 70:30 Hex/EtOAc) to assess purity and retention time reproducibility .

Q. What solubility challenges are associated with this compound, and how can they be mitigated in biological assays?

- Methodology : Low aqueous solubility (common in triazole-carboxamides) is addressed using co-solvents (e.g., DMSO ≤1% v/v) or formulation as nanoemulsions. Solubility parameters (LogP) are calculated via computational tools like SwissADME, followed by experimental validation using shake-flask methods .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed vs. observed molecular configurations?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths/angles. For example, triazole ring planarity and methoxybenzyl torsion angles are validated against density functional theory (DFT) models . Discrepancies in NMR-derived vs. crystallographic data (e.g., rotational isomers) are resolved via temperature-dependent NMR studies .

Q. What strategies are effective for analyzing enzyme inhibition mechanisms (e.g., COX-2) by this compound?

- Methodology :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Celecoxib as a positive control for COX-2).

- Docking studies : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .

- Mutagenesis : Validate binding sites by comparing inhibition potency against wild-type vs. mutant enzymes .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

- Methodology :

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to enhance metabolic resistance .

- Prodrug approaches : Mask the carboxamide as an ester for improved absorption, with in vivo hydrolysis to the active form .

- In vitro microsomal assays : Compare half-life (t₁/₂) of parent compound vs. derivatives in liver microsomes .

Q. What experimental and computational methods are used to analyze polymorphism in crystalline forms?

- Methodology :

- SCXRD/PXRD : Identify polymorphs via lattice parameter differences (e.g., Form I vs. Form II).

- DSC/TGA : Assess thermal stability and phase transitions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) driving polymorphism .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm adequate exposure in vivo.

- Off-target screening : Use panels (e.g., CEREP) to identify unintended interactions (e.g., cytochrome P450 inhibition) .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.